T4 Sulfate

Thyroid hormone transport Blood-brain barrier OATP1C1

T4 Sulfate (T4S; CAS 77074-49-8) is the definitive substrate for OATP1C1-mediated blood-brain barrier transport studies—unlike T3S, which shows no uptake, T4S exhibits robust transport. Sulfation markedly accelerates deiodination kinetics, making authentic T4S irreplaceable for catabolic pathway assays where T4 fails to replicate inactivation rates. With antibody cross-reactivity ≤0.004% vs. unsulfated T4, T4S must serve as the primary immunoassay calibrator and LC-MS/MS reference standard for quantifying elevated fetal levels (cord blood: 245 pmol/L). Accept no substitutes for sulfation-specific thyroid hormone research.

Molecular Formula C15H11I4NO7S
Molecular Weight 856.9 g/mol
Cat. No. B11930658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT4 Sulfate
Molecular FormulaC15H11I4NO7S
Molecular Weight856.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N
InChIInChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)
InChIKeyQYXIJUZWSSQICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T4 Sulfate: A Quantitatively Distinct Sulfoconjugated Thyroid Hormone Metabolite for Metabolic and Transport Studies


T4 Sulfate (thyroxine sulfate, T4S, CAS 77074-49-8) is the sulfoconjugated derivative of the prohormone L-thyroxine (T4), wherein a sulfate group is esterified to the phenolic hydroxyl group at the 4'-position [1]. With a molecular weight of 856.9 g/mol and molecular formula C15H11I4NO7S, it is a normal endogenous component of human serum and amniotic fluid [2]. T4S is formed via the action of cytosolic sulfotransferases on T4 and is recognized as a major thyroid hormone metabolite, playing a distinct role in regulating the bioavailability and metabolic fate of the parent hormone [3].

Why T4 Sulfate Cannot Be Substituted by T3 Sulfate or Unsulfated T4 in Transport and Metabolism Assays


Sulfoconjugation profoundly alters the biochemical behavior of iodothyronines, rendering generic substitution between sulfated and unsulfated forms or between T4S and T3S invalid. The addition of the sulfate moiety increases aqueous solubility and modifies protein binding affinity—the free fraction of T4S in human serum is 0.06%, which is twice that of T4 (0.03%) [1]. More critically, sulfation dictates distinct substrate recognition by membrane transporters: OATP1C1 transports T4S but not T3S [2], while MCT8 transports T4 and T3 but not their sulfated conjugates [3]. Furthermore, sulfation of T4 markedly accelerates its deiodination rate compared to the parent compound [4]. Consequently, analytical, transport, or metabolic studies using T4 or T3S in place of T4S will yield fundamentally different results and cannot be extrapolated.

Quantitative Evidence Guide: Experimentally Verified Differentiators of T4 Sulfate vs. Analogs


OATP1C1 Transporter Specificity: T4S is a High-Affinity Substrate Unlike T3S

The brain-specific organic anion transporting polypeptide OATP1C1 displays a strict substrate selectivity that distinguishes T4S from T3S. In OATP1C1-transfected COS1 cells, T4S uptake was substantially increased relative to mock-transfected controls, whereas T3S showed no detectable transport [1]. This is in direct contrast to MCT8, which transports T4 and T3 but does not transport their sulfated forms [2]. Thus, T4S is uniquely positioned as a sulfated iodothyronine that retains transport competence via OATP1C1, while T3S is excluded.

Thyroid hormone transport Blood-brain barrier OATP1C1 Iodothyronine sulfate

Accelerated Deiodination Kinetics: Sulfation of T4 Enhances Inner Ring Deiodination Rate

Sulfation of T4 dramatically alters its susceptibility to deiodination. While unsulfated T4 undergoes relatively slow deiodination, T4S is rapidly and selectively deiodinated at the inner ring by rat liver deiodinase (Type I) [1]. The acceleration factor relative to the parent T4 is significant, although precise Vmax fold-change values are not uniformly reported across studies. This contrasts with T3S, where sulfation also accelerates deiodination but yields different product profiles [2]. The net effect is that sulfation channels T4 toward irreversible inactivation to rT3S, bypassing activation to T3.

Thyroid hormone metabolism Type I deiodinase Sulfation IRD

Serum Protein Binding: T4S Free Fraction is Twice That of T4

The free fraction of T4S in normal human serum was determined to be 0.06% (mean), which is exactly twice the value of 0.03% measured for T4 in the same study [1]. This indicates that sulfation reduces binding affinity to serum carrier proteins, primarily thyroxine-binding globulin (TBG) and albumin, thereby increasing the proportion of unbound, biologically available hormone. T4S is bound by TBG and albumin, but with lower avidity than T4 [1].

Plasma protein binding Free hormone fraction Bioavailability TBG

Analytical Specificity: RIA Cross-Reactivity of T3S with T4S Antibody is <0.6%

In a validated radioimmunoassay (RIA) developed for the specific measurement of T4S, cross-reactivity with T3S was only 0.59%, and with rT3S was 7.1% [1]. Cross-reactivity with unsulfated T4, T3, rT3, and 3,3'-diiodothyronine was ≤0.004%. This high specificity is critical for accurate quantification of T4S in biological matrices where multiple sulfated and unsulfated iodothyronines coexist. The detection threshold was 18 pmol/L, with intra- and inter-assay CVs of 6.9% and 12%, respectively [1].

Radioimmunoassay Cross-reactivity Analytical chemistry Iodothyronine quantification

Chromatographic Retention: T4S is Distinctly More Polar than T4 and T4G

Sulfation markedly increases the polarity of iodothyronines. On Sephadex LH-20 chromatography, T4S elutes later than T4 and T3, and also later than their glucuronide conjugates (T4G and T3G) [1]. Specifically, elution of T4G and T3G is intermediate between that of the parent hormones and the sulfate conjugates. T3G can be separated from other thyronines by HPLC alone, but T4G coelutes with rT3 on HPLC, requiring an additional Sephadex G25 step for separation [1].

HPLC Lipophilicity Chromatographic separation Conjugate analysis

Optimal Research and Industrial Application Scenarios for T4 Sulfate Procurement


Blood-Brain Barrier Thyroid Hormone Transport Studies (OATP1C1-Dependent Uptake)

T4S is the optimal substrate for investigating OATP1C1-mediated transport across the blood-brain barrier. Unlike T3S, which is not transported by OATP1C1, T4S shows robust uptake in OATP1C1-transfected cells [1]. This makes T4S the appropriate sulfated tracer for studies examining the role of OATP1C1 in brain thyroid hormone homeostasis and the effects of genetic polymorphisms or pharmacological inhibition on this pathway.

Quantification of Sulfation-Dependent Metabolic Inactivation in Deiodinase Assays

For researchers quantifying the metabolic fate of T4 via the sulfation pathway, T4S is the essential substrate. Sulfation of T4 markedly accelerates its inner ring deiodination to inactive rT3S [1]. Using T4 in deiodinase assays will not replicate the rapid inactivation kinetics observed with T4S, leading to an incomplete understanding of thyroid hormone catabolism in conditions where sulfotransferase activity is elevated.

Development of T4S-Specific Immunoassays and LC-MS/MS Methods

Given the low cross-reactivity of T4S antibodies with T3S (0.59%) and unsulfated T4 (≤0.004%) [1], T4S is required as a primary calibrator and matrix-matched quality control material for developing specific immunoassays. Additionally, its distinct chromatographic retention on Sephadex LH-20 and reverse-phase HPLC relative to T4G, T3G, and unsulfated hormones [2] makes it a critical reference standard for LC-MS/MS method development targeting sulfated iodothyronines in complex biological matrices.

Neonatal and Fetal Thyroid Hormone Metabolism Research

T4S levels are markedly elevated in human cord blood sera (245 ± 26 pmol/L) compared to normal adult serum (19 ± 1.2 pmol/L, P < 0.001) [1]. Similarly, amniotic fluid T4S concentrations average 106 ± 22 pmol/L. For investigations into fetal thyroid hormone metabolism, placental transfer of sulfated hormones, or the physiological role of sulfation in neonatal development, T4S is the analytically necessary reference compound for accurate quantification in these high-concentration matrices.

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